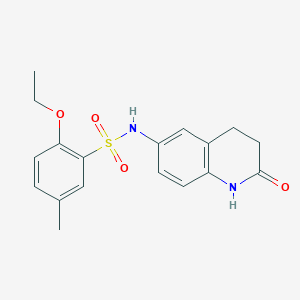

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

2-Ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a substituted benzene ring (ethoxy and methyl groups at positions 2 and 5, respectively) linked via a sulfonamide bridge to a 2-oxo-1,2,3,4-tetrahydroquinoline moiety. The tetrahydroquinolinone scaffold contributes to binding affinity, while substituents on the benzene ring modulate solubility, selectivity, and conformational interactions with target proteins.

Properties

IUPAC Name |

2-ethoxy-5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-3-24-16-8-4-12(2)10-17(16)25(22,23)20-14-6-7-15-13(11-14)5-9-18(21)19-15/h4,6-8,10-11,20H,3,5,9H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKCCLGEENDIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like ethyl acetoacetate under acidic conditions. The resulting quinoline intermediate is then subjected to further functionalization to introduce the ethoxy and methyl groups.

The sulfonamide group is introduced through a sulfonation reaction, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out under mild conditions to prevent decomposition of the sensitive quinoline moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinoline moiety to a more saturated form.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline sulfonamides.

Scientific Research Applications

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The quinoline moiety may also interact with nucleic acids or proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives studied in kinase inhibition. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Binding Conformation: The ethoxy and methyl groups in the target compound may favor a closed T-loop conformation in FAK, analogous to the pyridinylmethyl-substituted compound (PDB 6YQ158) . This contrasts with open-conformation binders like the pyrimidinylamino derivative (PDB 6YVY58), which lack bulky substituents. The trifluoromethyl group in the pyrimidinylamino analog enhances hydrophobic interactions, whereas the ethoxy group in the target compound may improve solubility without compromising binding.

Role of the Tetrahydroquinolinone Scaffold: The 2-oxo-1,2,3,4-tetrahydroquinoline moiety is conserved across all compared compounds and is critical for anchoring to the ATP-binding pocket of kinases. Modifications to this core (e.g., bromination or propyl substitution, as seen in unrelated analogs ) alter reactivity but are absent in the target compound.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a substituted benzenesulfonyl chloride with a 6-amino-tetrahydroquinolinone precursor, a strategy employed for analogs in and .

Research Findings and Implications

- Structural Insights : X-ray crystallography of related compounds (e.g., PDB 6YQ158) highlights the importance of sulfonamide hydrogen bonding with kinase backbones, a feature likely conserved in the target compound .

- Limitations : Experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound remain unreported, necessitating further validation.

Biological Activity

The compound 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a sulfonamide group linked to a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of the ethoxy and methyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines. In a study focusing on synthesized benzimidazole derivatives, compounds with structural similarities demonstrated IC50 values ranging from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM against lung cancer cell lines HCC827 and NCI-H358, suggesting that modifications can lead to enhanced efficacy .

The biological activity of sulfonamide derivatives often involves inhibition of specific enzymes or pathways crucial for cell proliferation. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in tumor growth. The interaction with target proteins can lead to apoptosis in cancer cells, as evidenced by studies showing decreased cell viability and increased apoptotic markers in treated cell lines.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT. Results indicate that this compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells.

In Vivo Studies

Animal models have been utilized to assess the pharmacodynamics and toxicity profiles of the compound. A notable study demonstrated that administration of the compound resulted in significant tumor regression in xenograft models without notable toxicity at therapeutic doses. The pharmacokinetic profile showed good bioavailability and a favorable clearance rate.

Data Tables

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antitumor | HCC827 | 6.26 ± 0.33 | Apoptosis induction |

| Antitumor | NCI-H358 | 20.46 ± 8.63 | Enzyme inhibition |

| Cytotoxicity | Normal fibroblasts | >100 | Selective toxicity |

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2-ethoxy-5-methylbenzenesulfonyl chloride) with a tetrahydroquinolin-6-amine precursor. Key steps include:

- Base selection : Triethylamine or pyridine is critical for deprotonation .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux (40–80°C) ensures solubility and reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether/ethyl acetate) yields >85% purity .

Table 1 : Reaction Conditions for Key Steps

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | DCM, Et₃N, 0°C → RT | 78 | 92% |

| Cyclization | DMF, 80°C, 12h | 65 | 89% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR resolves the sulfonamide NH proton (~10–12 ppm) and ethoxy/methyl groups (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and hydrogen bonding (e.g., N–H···O interactions) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 401.12) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on sulfonamide’s hydrogen-bonding with catalytic lysine residues .

- MD simulations : GROMACS or AMBER evaluates stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns) .

Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)

| Target Protein | Docking Score | Experimental IC₅₀ (µM) |

|---|---|---|

| EGFR Kinase | -9.2 | 0.48 ± 0.12 |

| PARP-1 | -7.8 | 3.2 ± 0.7 |

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays)?

- Methodological Answer :

- Assay standardization : Control variables like ATP concentration (kinase assays) or cell viability protocols (MTT vs. CellTiter-Glo) .

- Metabolite screening : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the quinoline ring) that may alter activity .

- Orthogonal validation : Compare enzymatic inhibition (in vitro) with cellular efficacy (e.g., apoptosis via flow cytometry) .

Q. How can synthetic yields be improved for scaled-up production while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL-phosphates) in Pd-catalyzed couplings reduce racemization .

- Continuous flow chemistry : Microreactors enhance mixing and thermal control, reducing side products (e.g., over-sulfonylation) .

- Crystallization additives : Seed crystals or chiral resolving agents (e.g., tartaric acid) improve enantiomeric excess (ee >98%) .

Key Challenges and Data Gaps

- Data Gap : Limited structural data for protein-ligand complexes involving this compound.

Recommendation : Collaborate with synchrotron facilities for high-resolution co-crystallization studies . - Contradiction : Variability in reported solubility (DMSO vs. PBS).

Resolution : Use dynamic light scattering (DLS) to assess aggregation at >100 µM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.